rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile
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Overview
Description
rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile: is a synthetic organic compound characterized by a cyclobutane ring substituted with a difluoromethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Addition of the Carbonitrile Group: This can be done using cyanation reactions, where a suitable leaving group on the cyclobutane ring is replaced by a nitrile group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts to facilitate the cycloaddition and cyanation reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution Reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield primary amines.
Substitution: May yield various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that produce biologically active intermediates.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)cyclobutane-1-carbonitrile: Lacks the racemic mixture and may have different stereochemical properties.
3-(Trifluoromethyl)cyclobutane-1-carbonitrile: Contains an additional fluorine atom, which may affect its reactivity and applications.
Cyclobutane-1-carbonitrile: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
Uniqueness
rac-(1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile is unique due to its specific stereochemistry and the presence of both difluoromethyl and carbonitrile groups
Properties
CAS No. |
2680539-33-5 |
---|---|
Molecular Formula |
C6H7F2N |
Molecular Weight |
131.1 |
Purity |
95 |
Origin of Product |
United States |
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